molecular formula C11H9Cl2NO2 B6280515 5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole CAS No. 2253640-96-7

5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole

Cat. No. B6280515
CAS RN: 2253640-96-7
M. Wt: 258.1
InChI Key:
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Description

5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole, also known as 5-CMC, is a chloromethylated oxazole derivative that has been used in the synthesis of various organic compounds. It has been studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole functions as a substrate for the enzymes involved in the synthesis of various organic compounds. It can also act as a catalyst in the formation of certain compounds, such as peptides and peptidomimetics. In addition, 5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole can act as an inhibitor of certain enzymes, such as proteases and kinases.
Biochemical and Physiological Effects
5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as proteases and kinases, and to modulate the activity of various receptors, such as the serotonin receptor. In addition, 5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole has been found to have anti-inflammatory, antioxidant, and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The use of 5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole in scientific research has several advantages. It is a readily available reagent, and it is relatively inexpensive. In addition, it is relatively stable and has a low toxicity profile. However, there are also some limitations to its use. For instance, it has a relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

Given the potential of 5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole as a reagent for the synthesis of various organic compounds and its potential biological activities, there are a number of potential future directions for research. These include the development of new synthesis methods for 5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole and its derivatives, the evaluation of its potential as a therapeutic agent, and the study of its mechanisms of action. In addition, further research could be conducted to identify novel applications for 5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole in scientific research.

Synthesis Methods

5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole is synthesized by the reaction of 3-chloro-5-methoxyphenylmagnesium bromide with 2-chloromethyl-1,3-oxazole in the presence of a base to form the desired product. The reaction is carried out in an inert atmosphere and at room temperature. The product is then purified by recrystallization.

Scientific Research Applications

5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole is a useful reagent for the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. In addition, 5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole has been used in the study of various biological processes, including protein-protein interactions, enzyme inhibition, and signal transduction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole involves the reaction of 3-chloro-5-methoxyaniline with chloroacetyl chloride to form 5-(3-chloro-5-methoxyphenyl)-2-chloroacetanilide. This intermediate is then reacted with hydroxylamine hydrochloride to form 5-(3-chloro-5-methoxyphenyl)-2-chloro-N-hydroxyacetanilide, which is cyclized with phosphorus oxychloride to form 5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole.", "Starting Materials": [ "3-chloro-5-methoxyaniline", "chloroacetyl chloride", "hydroxylamine hydrochloride", "phosphorus oxychloride" ], "Reaction": [ "Step 1: 3-chloro-5-methoxyaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 5-(3-chloro-5-methoxyphenyl)-2-chloroacetanilide.", "Step 2: 5-(3-chloro-5-methoxyphenyl)-2-chloroacetanilide is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form 5-(3-chloro-5-methoxyphenyl)-2-chloro-N-hydroxyacetanilide.", "Step 3: 5-(3-chloro-5-methoxyphenyl)-2-chloro-N-hydroxyacetanilide is cyclized with phosphorus oxychloride in the presence of a base such as triethylamine to form 5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole." ] }

CAS RN

2253640-96-7

Product Name

5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.1

Purity

95

Origin of Product

United States

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